2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid
Description
2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a trifluoromethyl group at the 6-position and an acetic acid moiety at the 3-position.
Properties
IUPAC Name |
2-[6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-1-2-7-4-14-8(3-9(16)17)15(7)5-6/h1-2,4-5H,3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLFZMMFIKKPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid typically involves the cyclocondensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its simplicity and high yield. Another method involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazo[1,5-a]pyridine core or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Core Heterocycle Influence: The imidazo[1,5-a]pyridine core (as in the target compound) is associated with enhanced π-π stacking interactions in biological systems compared to triazolo[1,5-a]pyrimidines or pyrrolo[1,2-b]pyridazines .
Functional Group Impact :
- The acetic acid side chain (CH₂COOH) in the target compound may offer greater conformational flexibility and solubility compared to the rigid carboxylic acid (COOH) in 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid .
- Acetylhydrazine derivatives (e.g., triazolo[1,5-a]pyrimidines) exhibit herbicidal activity, suggesting that the acetic acid group in the target compound could be optimized for similar agrochemical applications .
Biological Activity Trends :
- Compounds with trifluoromethyl groups on aromatic cores (e.g., Example 324 in EP 4 374 877 A2) are frequently prioritized in drug discovery due to their metabolic stability and target affinity .
- Antiproliferative activity is observed in pyrrolo[2,3-b]pyridine derivatives (), implying that the target compound’s imidazo[1,5-a]pyridine core may share similar mechanisms, such as kinase inhibition .
Biological Activity
2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features an imidazo[1,5-a]pyridine core with a trifluoromethyl substituent, which significantly influences its chemical properties and biological interactions.
- Molecular Formula : C10H7F3N2O2
- Molecular Weight : 244.17 g/mol
- CAS Number : 1781616-14-5
The biological activity of 2-(6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems.
Antimicrobial Properties
Research indicates that 2-(6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For example, a study reported that the compound significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 25 μM . Additionally, it has been noted for its ability to suppress tumor growth in animal models .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays revealed that it effectively suppressed COX-2 activity with an IC50 comparable to that of established anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group at the 6-position of the imidazo[1,5-a]pyridine ring is critical for enhancing biological activity. Variations in substituents on the imidazo core and acetic acid moiety can lead to significant changes in potency and selectivity against specific biological targets.
Case Studies
- Anticancer Efficacy : In a study involving xenograft models, treatment with 2-(6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid resulted in a reduction of tumor size by over 50% compared to control groups .
- Inhibition of COX Enzymes : A comparative analysis showed that this compound inhibited COX-2 with an IC50 value of 0.04 μmol, similar to celecoxib, indicating its potential as an anti-inflammatory agent .
Summary Table of Biological Activities
| Activity Type | Effect | IC50 Value |
|---|---|---|
| Antimicrobial | Effective against resistant bacteria | Varies by strain |
| Anticancer | Induces apoptosis in cancer cells | ~25 μM (MCF-7 cells) |
| Anti-inflammatory | Inhibits COX-2 | 0.04 μmol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
